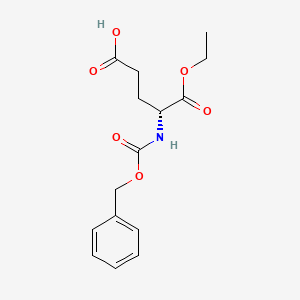

Z-D-Glu-OEt

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H19NO6 |

|---|---|

Molecular Weight |

309.31 g/mol |

IUPAC Name |

(4R)-5-ethoxy-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid |

InChI |

InChI=1S/C15H19NO6/c1-2-21-14(19)12(8-9-13(17)18)16-15(20)22-10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,16,20)(H,17,18)/t12-/m1/s1 |

InChI Key |

JNQYYJMIBOQAFC-GFCCVEGCSA-N |

Isomeric SMILES |

CCOC(=O)[C@@H](CCC(=O)O)NC(=O)OCC1=CC=CC=C1 |

Canonical SMILES |

CCOC(=O)C(CCC(=O)O)NC(=O)OCC1=CC=CC=C1 |

sequence |

E |

Origin of Product |

United States |

Molecular Recognition and Chiral Discrimination Studies

Application in Molecularly Imprinted Polymers (MIPs) for Chiral Separation

Molecular imprinting is a technique used to create synthetic polymers with specific recognition sites for a target molecule. acs.orgnih.gov These molecularly imprinted polymers (MIPs) function as artificial receptors, capable of selectively binding to the template molecule used during their synthesis. acs.org This technology has been effectively applied to chiral separations, where a single enantiomer is used as a template to produce MIPs that can distinguish between different stereoisomers. researchgate.net

The design of MIPs for chiral separation of glutamic acid has frequently employed Z-D-Glu as the template or "print" molecule. The process involves polymerizing functional monomers and a cross-linking agent in the presence of Z-D-Glu. acs.org After polymerization, the Z-D-Glu template is removed, leaving behind cavities within the polymer matrix that are complementary in shape, size, and chemical functionality to the D-enantiomer. mdpi.com

Various polymeric materials have been utilized to create these chiral recognition sites. Notable examples include:

Polyurea: Novel polyureas synthesized from lysinyl (B14697531) residues have been used to create durable, self-standing membranes. These membranes are converted into molecular recognition materials by incorporating Z-D-Glu or its L-isomer (Z-L-Glu) as the print molecule during fabrication. mipdatabase.com Even when the polymer backbone itself contains chiral L-lysinyl residues, both Z-D-Glu and Z-L-Glu have been shown to effectively create distinct chiral recognition sites. nju.edu.cnnih.gov

Polysulfone (PSf): Non-chiral synthetic polymers like carboxylated polysulfone have been used to prepare molecularly imprinted membranes with Z-D-Glu as the template. mdpi.com In other studies, polysulfone has been chemically modified with chiral selectors, such as the terpenoid myrtenal, before being imprinted with Z-D-Glu. mdpi.comcanada.ca A more advanced approach involves creating nanofiber membranes from carboxylated polysulfone or polysulfone-aldehyde derivatives via electrospray deposition or electrospinning, using Z-D-Glu as the template. mdpi.comcanada.ca

Cellulose (B213188) Acetate (B1210297) (CA): Molecularly imprinted nanofiber membranes have been prepared from cellulose acetate using an electrospray deposition technique with Z-D-Glu as the print molecule. canada.carsc.org This method aims to overcome the common trade-off between permeability and selectivity by creating a high-surface-area, porous membrane structure. canada.ca

The synthesis typically involves dissolving the base polymer (e.g., polysulfone, cellulose acetate) and the template molecule (Z-D-Glu) in a suitable solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). canada.cacanada.ca The solution is then cast into a membrane or electrospun into nanofibers, and the solvent is evaporated. The final step is the leaching of the template molecule, usually with an acidic solution or other appropriate solvents, to expose the imprinted recognition sites. nju.edu.cn

The performance of MIPs is evaluated based on their ability to selectively bind the target enantiomer (adsorption selectivity) and allow it to pass through a membrane in preference to the other enantiomer (permselectivity or permeability). canada.ca

Membranes imprinted with Z-D-Glu consistently demonstrate a preferential adsorption and transport of the D-isomer of glutamic acid over the corresponding L-isomer. mipdatabase.commdpi.com Conversely, membranes templated with Z-L-Glu show a preference for the L-isomer. mdpi.com The driving force for membrane transport can be a concentration gradient or an applied electrical potential in a process known as electrodialysis. mdpi.comcanada.ca

Research has shown that nanofiber-based MIP membranes can offer significant advantages. Molecularly imprinted nanofiber membranes made from cellulose acetate or polysulfone-aldehyde have demonstrated fluxes that are approximately two orders of magnitude higher than conventional MIP membranes, without compromising permselectivity. mdpi.comcanada.carsc.org This enhancement is attributed to the high porosity and large surface area of the nanofiber structure. canada.ca

In some cases, an interesting inconsistency between adsorption selectivity and permselectivity has been observed. For instance, a polyurea membrane imprinted with Z-L-Glu was found to preferentially incorporate the L-isomer but showed permselectivity for the D-isomer. mdpi.com This was explained by the delayed transport of the more strongly adsorbed enantiomer through the membrane. mdpi.com

Below is a table summarizing key performance data from studies on MIP membranes templated with Z-D-Glu and Z-L-Glu.

| Membrane Type | Template Molecule | Analyte | Adsorption Selectivity (α) | Permselectivity (α) | Notes |

| Polysulfone-Myrtenal | Z-D-Glu | D/L-Glu | 1.15 | 1.24 | Permselectivity is a combination of adsorption and diffusivity selectivity. canada.ca |

| Polysulfone-Myrtenal | Z-L-Glu | L/D-Glu | 1.22 | 1.30 | The control (non-imprinted) membrane showed a permselectivity of 1.11. canada.ca |

| PSf-CHO-10 Nanofiber | Z-d-Glu | d/l-Glu | 1.48 | - | Adsorption selectivity defined as (Amount of d-Glu adsorbed) / (Amount of l-Glu adsorbed). canada.ca |

| PSf-CHO-10 Nanofiber | Z-l-Glu | l/d-Glu | 1.37 | - | Control membrane showed no significant adsorption selectivity. canada.ca |

| Polyurea-L-Lysinyl | Z-D-Glu | D/L-Glu | 1.25 | 1.14 | Adsorption selectivity was higher than permselectivity. nih.gov |

| Polyurea-L-Lysinyl | Z-L-Glu | L/D-Glu | 1.19 | 1.16 | The D-isomer imprinted membrane showed preferential transport of the D-isomer. nih.gov |

Table is interactive and can be sorted by column.

Enantioselective Recognition in Biosensing and Analytical Platforms

Beyond separation, the principle of molecular imprinting with glutamic acid enantiomers has been extended to the development of sensors and analytical platforms for chiral discrimination. These platforms aim to replace fragile and costly biological receptors like enzymes with robust and stable synthetic materials. nju.edu.cn

While specific examples detailing Z-D-Glu as the template for sensors are less common in the literature, broader research on creating enantioselective sensors for glutamic acid (Glu) demonstrates the viability of the approach.

One notable study developed a capacitive sensor for the enantioselective recognition of glutamic acid. nju.edu.cn This was achieved by the electrochemical copolymerization of o-phenylenediamine (B120857) (o-PD) and dopamine (B1211576) (DA) on a gold electrode in the presence of either L-Glu or D-Glu as the template molecule. nju.edu.cn After removing the template, the resulting MIP film could selectively recognize the target enantiomer. The sensor based on the L-Glu imprinted film exhibited a linear capacitance response to L-Glu concentrations and an enantiometric selectivity coefficient 24 times greater for L-Glu than for D-Glu. nju.edu.cn Similarly, the D-Glu imprinted sensor had a selectivity coefficient of 15. nju.edu.cn This method provides a simple, low-cost, and controllable way to prepare enantioselective sensors. nju.edu.cn

In another approach, overoxidized polypyrrole films templated with L-glutamate were used for the enantioselective detection of glutamic acid, monitored by an electrochemical quartz crystal microbalance (EQCM) and fluorescence spectrometry. nih.gov This sensor demonstrated a remarkable preference for L-glutamate, with uptake into the film being approximately 30 times higher than for D-glutamate. nih.gov The high enantioselectivity was attributed to the potential-induced uptake and release mechanism inherent to the electrochemical system. nih.gov

These examples, while not using Z-D-Glu specifically, highlight the power of the molecular imprinting strategy for creating robust analytical platforms for chiral recognition of amino acids like glutamic acid. The development of quartz crystal microbalance (QCM) sensors with chiral recognition layers is an active area of research, with materials ranging from polymers to metal-organic frameworks (MOFs) and even bare metal surfaces being explored for chiral discrimination. nih.govresearchgate.netnih.gov

Applications As a Non Canonical Amino Acid Building Block in Peptidomimetics

Incorporation of Z-D-Glu-OEt into Designed Peptide Chains and Peptide Analogues

The primary application of this compound is as a building block in solid-phase peptide synthesis (SPPS) or solution-phase synthesis. researchgate.net Its protecting groups (Z and OEt) are crucial for directing the chemical reactions during the stepwise elongation of a peptide chain. The Z-group prevents the N-terminus from forming unwanted peptide bonds, while the ethyl ester protects the side-chain carboxyl group, ensuring that only the intended alpha-carboxyl group participates in peptide bond formation. spbu.ru

Once the peptide backbone is assembled, these protecting groups are removed to reveal the functional D-glutamic acid residue within the final peptide analogue. This methodology allows for the precise placement of a D-amino acid with an acidic side chain at any desired position, a key strategy in the rational design of peptidomimetics. researchgate.net The incorporation of such non-standard residues is a fundamental technique for altering the physicochemical properties of a peptide. mdpi.com

Impact on Peptide Conformational Stability and Engineered Secondary Structures

The introduction of a D-glutamic acid residue, derived from this compound, can have a significant impact on the conformational stability and secondary structure of a peptide. One of the most well-documented effects is its ability to participate in the formation of stabilizing salt bridges, particularly within α-helical structures. nih.gov

Table 1: Impact of Glu/Lys Spacing on α-Helix Stability in Designed Peptides

| Peptide Design Principle | Residue Spacing | Observed Helicity | Stabilizing Interaction |

| Optimized for Salt Bridge | i, i+4 | High (~80%) nih.gov | Effective Glu⁻...Lys⁺ ion pair formation along the helix face. nih.gov |

| Suboptimal for Salt Bridge | i, i+3 | Low nih.gov | Ineffective spacing for intra-helical ion pair formation. nih.gov |

This table illustrates the principle that the spacing of charged residues, such as glutamic acid, is critical for engineering stable secondary structures like α-helices.

Modulation of Biological Function in Model Systems via Peptide Modifications

Incorporating this compound into a peptide sequence can directly modulate its biological function by altering its interaction with physiological targets. mdpi.com The acidic side chain of the resulting glutamic acid residue can introduce a negative charge, which may be critical for binding to a receptor or the active site of an enzyme. mdpi.com

A compelling example is the allosteric modulation of the Calcium-Sensing Receptor (CaR), a G-protein coupled receptor. Studies have shown that γ-glutamyl peptides can act as positive allosteric modulators of the CaR, meaning they enhance the receptor's sensitivity to its primary ligand, Ca²⁺. nih.gov Peptides such as glutathione (B108866) (γ-Glu-Cys-Gly) and its analogues potentiate CaR-mediated signaling. The γ-glutamyl moiety is a key determinant of this activity. This demonstrates how a peptide containing a glutamic acid residue can fine-tune the activity of a critical biological receptor. nih.gov

Table 2: Efficacy of γ-Glutamyl Peptides as Allosteric Modulators of the Calcium-Sensing Receptor (CaR)

| Peptide Modulator | Type | Effect on CaR |

| Glutathione (γ-Glu-Cys-Gly) | Tripeptide | Positive Allosteric Modulator nih.gov |

| S-methylglutathione | Tripeptide | Positive Allosteric Modulator nih.gov |

| γ-Glu-Ala | Dipeptide | Positive Allosteric Modulator nih.gov |

| γ-Glu-Cys | Dipeptide | Positive Allosteric Modulator nih.gov |

This interactive table summarizes findings on how various peptides containing a γ-glutamyl residue modulate CaR function, highlighting the role of the glutamic acid component in biological activity.

Enhancing Proteolytic Resistance in De Novo Designed Peptides

A primary challenge for peptide-based therapeutics is their rapid degradation by proteases in the body. researchgate.neturl.edu Proteases are enzymes that cleave peptide bonds, but they are highly stereospecific and primarily recognize and act upon peptides composed of L-amino acids. mdpi.com

The incorporation of D-amino acids, such as D-glutamic acid from this compound, is a highly effective strategy for enhancing a peptide's resistance to proteolytic degradation. mdpi.comgoogle.com Since the D-enantiomer does not fit into the active site of common proteases, peptide bonds adjacent to a D-residue are resistant to cleavage. This modification can dramatically increase the half-life of a peptide in a biological environment, thereby prolonging its therapeutic effect without necessarily compromising its biological activity. url.edumdpi.com In some cases, D-form peptides have been shown to exhibit activity comparable to or even better than their L-form counterparts. mdpi.com

Table 3: Conceptual Effect of D-Amino Acid Incorporation on Peptide Stability

| Peptide Type | Amino Acid Composition | Susceptibility to Proteases | Expected Biological Half-Life |

| Standard Peptide | All L-amino acids | High | Short |

| Modified Peptide | Contains one or more D-amino acids | Low to Negligible researchgate.netmdpi.com | Significantly Increased url.edu |

This table illustrates the fundamental principle that replacing L-amino acids with their D-enantiomers, a key feature of building blocks like this compound, is a proven method to increase peptide stability against enzymatic degradation.

Computational Chemistry and Molecular Modeling Insights

Molecular Docking Simulations for Enzyme-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This method is crucial for understanding the binding mode and affinity of glutamic acid derivatives like Z-D-Glu-OEt to their target enzymes.

While specific docking studies on this compound are not extensively documented in publicly available literature, research on analogous glutamic acid derivatives provides valuable insights into their potential enzyme-ligand interactions. These studies often focus on enzymes where glutamic acid or its derivatives act as substrates or inhibitors. For instance, molecular docking studies have been conducted on glutamic acid derivatives targeting enzymes like matrix metalloproteinases (MMPs), glutamine synthetase, and MurD ligase, which are involved in cancer and bacterial cell wall synthesis, respectively. tandfonline.comnih.govnih.gov

In a typical docking study, a library of glutamic acid analogues would be docked into the active site of a target enzyme. The results are then analyzed based on scoring functions that estimate the binding free energy. Key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and amino acid residues in the enzyme's active site, are identified. For example, studies on glutamic acid derivatives as inhibitors of Escherichia coli MurD revealed that residues like Thr36, Arg37, and His183 are important for binding. nih.gov Similarly, docking studies of glutamic acid analogs against Histone Deacetylase (HDAC) have shown that the amide groups of the analogs are crucial for binding to the receptor. researchgate.net

Table 1: Representative Molecular Docking Studies of Glutamic Acid Derivatives

| Target Enzyme | Studied Derivatives | Key Interacting Residues | Reference |

| MurD Ligase | Glutamic acid-based inhibitors | Thr36, Arg37, His183, Lys319, Lys348, Thr321, Ser415, Phe422 | nih.gov |

| Glutamine Synthetase | Glutamic acid derivatives (e.g., 4Db6) | Interaction with D subunit and cluster 1 | nih.govnih.gov |

| Histone Deacetylase (HDAC) | 90 glutamic acid analogs | Amide groups of the analogs | researchgate.net |

| Dihydrofolate Reductase (Pf-DHFR) | N-(4-aminobenzoyl)-l-glutamic acid conjugated 1,3,5-triazine (B166579) derivatives | Not specified | malariaworld.org |

This table is illustrative and based on studies of glutamic acid analogues, as direct data for this compound is limited.

Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds and to understand which structural features are important for activity.

QSAR studies on analogues of this compound have been instrumental in identifying key physicochemical and structural descriptors that influence their biological effects. For example, a QSAR study on glutamic acid analogues as inhibitors of Ehrlich ascites carcinoma (EAC) cells resulted in a statistically significant model with a correlation coefficient (r) of 0.862, indicating a strong relationship between the selected descriptors and the anticancer activity. globalresearchonline.net In another study on 5-N-substituted-2-(substituted benzenesulphonyl)-L-glutamines, QSAR equations revealed that electronic parameters (σ), steric parameters (Es), and the STERIMOL length parameter (L) of the substituents significantly correlate with their antitumor activity. nih.gov

These studies often employ various molecular descriptors, such as electronic, steric, hydrophobic, and topological parameters, to build the QSAR model. The resulting models can guide the design of more potent analogues of this compound by suggesting modifications that are likely to enhance their interaction with a biological target.

Table 2: Summary of QSAR Studies on Glutamic Acid and Glutamine Analogues

| Compound Series | Biological Activity | Key Findings from QSAR Models | Reference |

| Glutamic acid analogs | Inhibition of Ehrlich ascites carcinoma | A 2D QSAR model with good predictive ability (r=0.862, r²CV=0.707) was developed. | globalresearchonline.net |

| 5-N-substituted-2-(substituted benzenesulphonyl) glutamines | Antitumor activity against EAC | Electronic (σ), steric (Es), and STERIMOL (L) parameters are significant for activity. | nih.gov |

| 5–N–substituted–2–(substituted benzenesulphonyl)– L–glutamines | Anticancer activity | A Fujita-Ban model showed that substituents at the 3' and 5'-positions of the phenyl ring decreased activity, while a 4'-Br and a 2'-Cl were positively correlated. | scispace.com |

| 2,4-diaminoquinazoline-glutamic acid analogues | Inhibition of dihydrofolate reductase and thymidylate synthetase | Different QSARs were found for the two enzymes, indicating they are dissimilar. | nih.gov |

Molecular Dynamics Simulations to Elucidate Conformational Behavior and Binding Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. These simulations are used to study the conformational changes of ligands like this compound and their binding dynamics with enzymes, offering insights that are not available from static docking studies.

MD simulations of glutamic acid derivatives in complex with their target enzymes can reveal the stability of the predicted binding modes and the flexibility of both the ligand and the enzyme's active site. For instance, a 10-nanosecond MD simulation was used to study the stability of the binding conformations of glutamic acid derivatives as MurD inhibitors. nih.gov The low root mean square deviations (RMSD) observed in the study suggested that the docked complexes were in a state of near equilibrium. nih.gov

Furthermore, MD simulations can elucidate the role of solvent molecules and the conformational changes that occur upon ligand binding. In a study of glutamate (B1630785) synthase, MD simulations showed that substrate binding induces the closure of a loop, partially shielding the active site from the solvent. nih.gov Classical MD simulations of d-glutamate bound to glutamate racemase have revealed the existence of multiple stable binding modes for the substrate. acs.org These dynamic insights are crucial for a comprehensive understanding of the enzyme-ligand recognition process.

Prediction of Enzyme Binding Sites and Catalytic Mechanisms

Computational methods are also employed to predict the binding sites of enzymes and to elucidate their catalytic mechanisms. While a glutamic acid residue has been identified in the active site of angiotensin I-converting enzyme nih.gov, computational approaches provide a powerful means to study these sites in detail.

For enzymes that metabolize glutamic acid derivatives, computational studies can help identify the key amino acid residues involved in catalysis. Quantum mechanics/molecular mechanics (QM/MM) methods are particularly powerful for studying chemical reactions in enzymes. These methods treat the reacting parts of the system with quantum mechanics and the rest of the protein and solvent with molecular mechanics.

For example, QM/MM studies have been used to investigate the catalytic mechanism of the glutaminase (B10826351) domain of glucosamine-6-phosphate synthase, which converts glutamine to glutamic acid. rsc.org These studies have explored the role of key residues like Cys1 in the catalytic process. rsc.org Similarly, the catalytic mechanism of Pdx2 glutaminase, which employs a Cys-His-Glu catalytic triad, has been studied using QM/MM methods, revealing a six-step mechanism. nih.gov Such studies can predict the transition states and intermediates of the enzymatic reaction, providing a detailed picture of the catalytic cycle. This knowledge can be invaluable for the design of transition-state analogue inhibitors.

Advanced Analytical and Methodological Research

Spectroscopic Techniques for Characterization of Z-D-Glu-OEt and its Reaction Products

The unambiguous identification and structural elucidation of this compound and the products derived from it rely heavily on a suite of spectroscopic techniques. These methods provide detailed information about the molecular structure, connectivity, and chemical environment of the atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for the characterization of this compound.

¹H NMR (Proton NMR) provides information about the number of different types of protons and their chemical environments. For this compound, characteristic signals would be expected for the aromatic protons of the benzyloxycarbonyl (Z) group, the methine proton at the chiral center (α-carbon), the methylene (B1212753) protons of the glutamic acid side chain, and the ethyl ester group. uzh.ch The chemical shifts (δ) and coupling constants (J) of these signals are diagnostic for the structure. nih.govchemicalbook.com For instance, the protons of the benzyl (B1604629) group typically appear in the aromatic region (around 7.3 ppm), while the ethyl ester protons would present as a quartet and a triplet. researchgate.net

¹³C NMR (Carbon-13 NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, including the carbonyl carbons of the ester and carbamate (B1207046) groups, the aromatic carbons, and the aliphatic carbons of the glutamic acid backbone and ethyl group. hmdb.caresearchgate.net

Mass Spectrometry (MS) is another critical tool used to determine the molecular weight and fragmentation pattern of this compound and its derivatives. nih.gov High-resolution mass spectrometry (HR-MS) can provide the exact molecular formula, confirming the elemental composition of the compound. nih.gov Electrospray ionization (ESI) is a common technique used for analyzing such molecules. nih.gov

Infrared (IR) Spectroscopy helps to identify the functional groups present in the molecule. For this compound, characteristic absorption bands would be observed for the N-H bond of the carbamate, the C=O stretching of the ester and carbamate groups, and the aromatic C-H bonds of the benzyl group. chemicalbook.com

Chromatographic Methods for Purification and Purity Assessment in Research Applications

The synthesis of this compound and its subsequent use in chemical reactions often result in a mixture of the desired product along with starting materials, byproducts, and other impurities. Chromatographic techniques are indispensable for both the purification of these compounds and the assessment of their purity.

High-Performance Liquid Chromatography (HPLC) is the most widely used method for analyzing the purity of this compound. ruifuchemical.comnih.gov

Reversed-Phase HPLC (RP-HPLC) is a common mode where a nonpolar stationary phase is used with a polar mobile phase. lcms.cz By using a gradient of solvents, such as acetonitrile (B52724) and water with an additive like trifluoroacetic acid (TFA), it is possible to separate this compound from closely related impurities. nih.govlcms.cz The purity is typically determined by integrating the area of the peak corresponding to the product and expressing it as a percentage of the total peak area. sepscience.comtorontech.com A purity of ≥98.0% is often required for research applications. ruifuchemical.com

Preparative HPLC utilizes the same principles as analytical HPLC but on a larger scale to isolate and purify the target compound from a reaction mixture. nih.gov

Column Chromatography is a classical and cost-effective method for the purification of moderate to large quantities of this compound. Silica (B1680970) gel is a commonly used stationary phase, and the mobile phase is a mixture of organic solvents of varying polarity. The separation is based on the differential adsorption of the components of the mixture to the stationary phase.

Thin-Layer Chromatography (TLC) is a quick and convenient method to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. A small amount of the reaction mixture is spotted on a TLC plate coated with silica gel, which is then developed in a solvent chamber. The separated spots are visualized, often using UV light or a chemical stain.

Development of Bioorthogonal Probes Utilizing Glutamate (B1630785) Derivatives for Cellular Studies

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. rsc.org Glutamate derivatives are being explored for the development of bioorthogonal probes to study various cellular processes, including neurotransmission and metabolic pathways. nih.govresearchgate.net

The strategy often involves modifying a glutamate analog with a "bioorthogonal handle," a functional group that is inert in the biological environment but can react specifically with a complementary probe. nih.gov Examples of bioorthogonal reactions include the Staudinger ligation and copper-catalyzed or strain-promoted azide-alkyne cycloadditions ("click chemistry"). rsc.org

For instance, a cyclopropene-containing analog of glutamate has been synthesized to act as a bioorthogonal probe. nih.gov Cyclopropenes are small and can react with tetrazines in a bioorthogonal manner. nih.gov To enhance stability, the glutamate analog was "caged" with a light-cleavable protecting group, allowing for spatiotemporal control over its release and subsequent reaction in vivo. nih.gov These probes can be used for fluorescent labeling and imaging of specific cellular targets. rsc.org

In Vitro Assay Development for Enzyme Activity and Inhibition Profiling

In vitro assays are essential for studying the activity of enzymes that metabolize glutamate and for screening potential inhibitors. sigmaaldrich.comscbt.com These assays are typically performed in a controlled environment outside of a living organism, such as in a test tube or a microplate.

Enzyme Activity Assays for glutamate-metabolizing enzymes like glutamate dehydrogenase (GDH) and glutaminase (B10826351) often rely on spectrophotometric or fluorometric detection. aai.orgmdpi.com

Coupled Enzyme Assays: The activity of an enzyme can be measured by coupling its reaction to a second, indicator enzyme that produces a change in absorbance or fluorescence. For example, the activity of glutaminase, which produces glutamate from glutamine, can be coupled to the GDH reaction, which in the presence of NAD⁺, oxidizes glutamate and reduces NAD⁺ to NADH. The increase in NADH concentration can be monitored by the change in absorbance at 340 nm. aai.orgmdpi.com

Inhibition Profiling involves testing the effect of various compounds on the activity of a specific enzyme. Inhibitors of glutamate-metabolizing enzymes are valuable research tools. sigmaaldrich.comwikipedia.org For example, methionine sulfoximine (B86345) is a known inhibitor of glutamine synthetase. wikipedia.org By performing enzyme activity assays in the presence of varying concentrations of a potential inhibitor, one can determine its potency, often expressed as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ).

The following table provides examples of enzymes involved in glutamate metabolism and their known inhibitors. sigmaaldrich.comscbt.comfrontiersin.org

| Enzyme | Function | Inhibitors |

| Glutamate Dehydrogenase (GDH) | Catalyzes the reversible oxidative deamination of glutamate to α-ketoglutarate. scbt.com | GTP, ATP, Diethylstilbestrol, Palmitoyl-CoA, EGCG, 8-Azaguanine, Disulfiram, Bithionol scbt.comfrontiersin.orgmdpi.com |

| Glutaminase | Converts glutamine to glutamate. sigmaaldrich.com | 6-Diazo-5-oxo-L-norleucine (DON) |

| Glutamine Synthetase | Synthesizes glutamine from glutamate and ammonia (B1221849). wikipedia.org | Methionine sulfoximine (MSO) wikipedia.org |

| Glutamate Decarboxylase | Catalyzes the decarboxylation of glutamate to GABA. sigmaaldrich.com | Aminooxyacetic acid sigmaaldrich.com |

Cellular Uptake Mechanisms in Model Systems

Understanding how glutamate and its derivatives, including this compound, are transported into cells is crucial for their application in cellular studies. The cellular uptake of these compounds is typically investigated in model systems such as cultured cell lines. frontiersin.orgdovepress.com

The primary mechanisms for glutamate uptake in the central nervous system are through Na⁺-dependent high-affinity glutamate transporters , also known as excitatory amino acid transporters (EAATs). nih.govoatext.com There are several subtypes of EAATs expressed in both neurons and glial cells. frontiersin.org

Another mechanism is the cystine/glutamate antiporter (system Xc⁻) , which is a Na⁺-independent transporter that exchanges extracellular cystine for intracellular glutamate. nih.govmdpi.com

The cellular uptake of modified glutamate derivatives like this compound would depend on how the modifications affect its recognition and transport by these systems. The bulky benzyloxycarbonyl group and the ethyl ester may hinder its interaction with the transporters. However, intracellular esterases could potentially hydrolyze the ethyl ester, releasing the free carboxylate and altering its transport properties.

Studies on cellular uptake often employ techniques like:

Flow Cytometry: Cells are incubated with a fluorescently labeled version of the compound, and the fluorescence intensity of individual cells is measured to quantify uptake. researchgate.net

Confocal Microscopy: This technique allows for the visualization of the subcellular localization of a fluorescently labeled compound.

Radiolabeling: Using a radiolabeled version of the compound (e.g., with ³H or ¹⁴C) allows for sensitive quantification of its accumulation within cells.

The study of cellular uptake can be further refined by using inhibitors of specific transport pathways to elucidate the mechanism of entry. mdpi.com For example, inhibiting endocytosis can help determine if a compound is internalized via this pathway. mdpi.com

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis protocol for Z-D-Glu-OEt to improve yield and purity?

- Methodological Answer : Design experiments using a P-E/I-C-O framework :

- Population (P) : this compound synthesis reactions.

- Exposure/Intervention (E/I) : Vary reaction parameters (e.g., temperature, solvent system, catalyst concentration).

- Comparison (C) : Compare yields and purity against standard protocols (e.g., carbodiimide coupling).

- Outcome (O) : Quantify improvements via HPLC purity (>98%) and yield (%) .

- Data Table Example :

| Parameter Tested | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | DMF | 85 | 97 |

| Temperature | 0–4°C | 78 | 95 |

Q. What analytical techniques are most reliable for characterizing this compound’s structural integrity?

- Methodological Answer : Use a combination of H/C NMR for stereochemical confirmation and HPLC-MS for purity analysis. For novel compounds, include X-ray crystallography or circular dichroism (CD) to verify chiral centers . Highlight replication of spectral data across multiple batches to ensure consistency .

Q. What are the best practices for designing controlled experiments to study this compound’s stability under varying pH conditions?

- Methodological Answer :

- Control Groups : Test stability in buffers (pH 2–10) at 25°C and 37°C.

- Intervention : Monitor degradation via UV-Vis spectroscopy or LC-MS at timed intervals.

- Statistical Analysis : Apply ANOVA to compare degradation rates across pH levels .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data on this compound’s chiral integrity during enzymatic assays?

- Methodological Answer :

- Hypothesis Testing : Evaluate if discrepancies arise from assay conditions (e.g., protease contamination, temperature fluctuations).

- Data Reconciliation : Replicate experiments using standardized protocols (e.g., fixed enzyme concentrations, inert atmospheres) .

- Advanced Analysis : Use chiral HPLC to quantify enantiomeric excess (ee) and correlate with bioactivity data .

Q. What computational modeling approaches are suitable for predicting this compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate ligand-protein binding using software like GROMACS or AMBER.

- Docking Studies : Employ AutoDock Vina to predict binding affinities.

- Validation : Cross-validate computational results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data .

Q. How can researchers address conflicting findings in this compound’s metabolic stability across different cell lines?

- Methodological Answer :

- Experimental Design : Standardize cell culture conditions (e.g., passage number, media composition) to minimize variability.

- Data Analysis : Use multivariate regression to identify confounding factors (e.g., cytochrome P450 expression levels) .

- Replication : Validate results in primary cell models or organoids .

Q. What strategies mitigate solvent-induced racemization during this compound’s synthetic scale-up?

- Methodological Answer :

- Parameter Screening : Test low-polarity solvents (e.g., THF, dichloromethane) to minimize nucleophilic interference.

- In-Situ Monitoring : Use FTIR or Raman spectroscopy to detect racemization intermediates.

- Process Optimization : Implement continuous-flow reactors for precise temperature and mixing control .

Q. How can this compound’s reactivity be modulated for site-specific bioconjugation in peptide engineering?

- Methodological Answer :

- Protecting Group Strategy : Use orthogonal protecting groups (e.g., Fmoc for amine, Z for carboxyl) to direct reactivity.

- Kinetic Studies : Measure reaction rates under varying conditions (e.g., pH, catalysts) to identify optimal conjugation windows.

- Validation : Confirm site specificity via MALDI-TOF MS and Edman degradation .

Data Presentation and Compliance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.